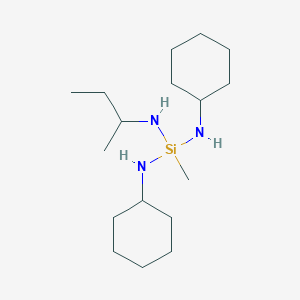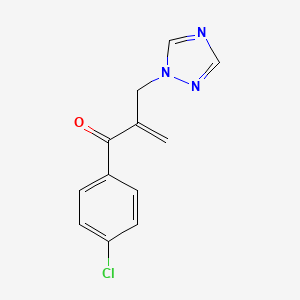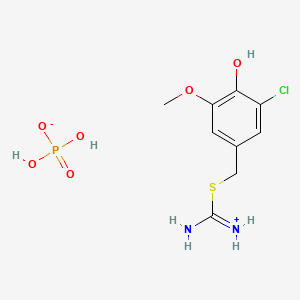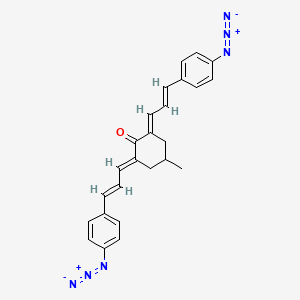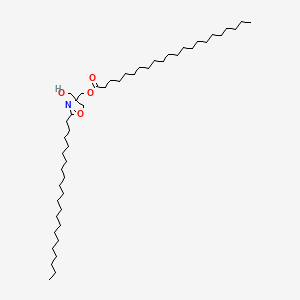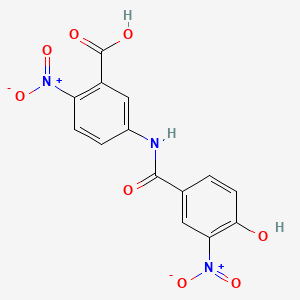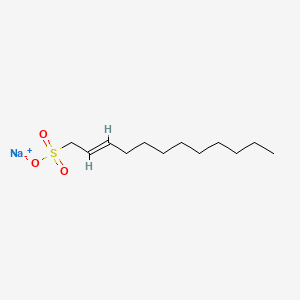
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a chloro, methyl, and sulphophenyl group attached to an azo linkage, which is further connected to a malonate ester. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate typically involves the azo coupling reaction between a diazonium salt and a malonate ester. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 5-chloro-4-methyl-2-sulphanilic acid, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with diethyl malonate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate involves its interaction with various molecular targets:
Azo Group: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.
Sulphophenyl Group: The sulphophenyl group can enhance the solubility and reactivity of the compound, facilitating its interaction with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester without the azo and sulphophenyl groups.
5-chloro-2-methylbenzenesulfonic acid: Lacks the azo and malonate ester functionalities.
Azo dyes: Compounds with similar azo linkages but different substituents.
Uniqueness
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloro, methyl, and sulphophenyl groups, along with the azo linkage and malonate ester, makes it a versatile compound for various applications.
Propiedades
Número CAS |
84696-90-2 |
|---|---|
Fórmula molecular |
C14H17ClN2O7S |
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
4-chloro-2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H17ClN2O7S/c1-4-23-13(18)12(14(19)24-5-2)17-16-10-7-9(15)8(3)6-11(10)25(20,21)22/h6-7,12H,4-5H2,1-3H3,(H,20,21,22) |
Clave InChI |
JUIHWJWUBFEXDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N=NC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





